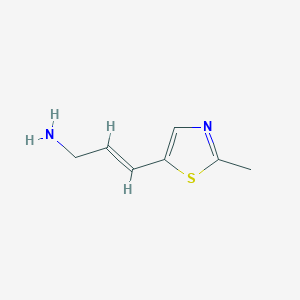

3-(2-Methylthiazol-5-yl)prop-2-en-1-amine

Description

3-(2-Methylthiazol-5-yl)prop-2-en-1-amine is a structurally distinct compound featuring a propenylamine chain conjugated to a 2-methyl-substituted thiazole ring. The thiazole moiety, a five-membered heterocycle containing nitrogen and sulfur, is a critical pharmacophore in medicinal chemistry due to its electron-rich nature and ability to engage in hydrogen bonding and π-π interactions .

Properties

Molecular Formula |

C7H10N2S |

|---|---|

Molecular Weight |

154.24 g/mol |

IUPAC Name |

(E)-3-(2-methyl-1,3-thiazol-5-yl)prop-2-en-1-amine |

InChI |

InChI=1S/C7H10N2S/c1-6-9-5-7(10-6)3-2-4-8/h2-3,5H,4,8H2,1H3/b3-2+ |

InChI Key |

MLVHVHNXUYWBLR-NSCUHMNNSA-N |

Isomeric SMILES |

CC1=NC=C(S1)/C=C/CN |

Canonical SMILES |

CC1=NC=C(S1)C=CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylthiazol-5-yl)prop-2-en-1-amine typically involves the reaction of 2-methylthiazole with an appropriate amine precursor. One common method is the condensation of 2-methylthiazole with propenylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 3-(2-Methylthiazol-5-yl)prop-2-en-1-amine can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylthiazol-5-yl)prop-2-en-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted derivatives .

Scientific Research Applications

3-(2-Methylthiazol-5-yl)prop-2-en-1-amine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.

Medicine: It is investigated for its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.

Mechanism of Action

The mechanism of action of 3-(2-Methylthiazol-5-yl)prop-2-en-1-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares 3-(2-Methylthiazol-5-yl)prop-2-en-1-amine with structurally related compounds, emphasizing key differences in substituents, heterocycles, and biological activities:

Structure-Activity Relationship (SAR) Insights

- Substituent Position : The 2-methyl group on the thiazole ring in the target compound may sterically hinder interactions with flat binding pockets, contrasting with unsubstituted thiazoles (e.g., 5-methyl-1,3-thiazol-2-amine), which show broader activity .

- Chain Length : Allylamine derivatives (e.g., N-prop-2-enyl-1,3,4-thiadiazol-2-amine) exhibit superior inhibitory activity compared to shorter-chain amines, as seen in Chikungunya P2 cysteine protease inhibitors .

Biological Activity

3-(2-Methylthiazol-5-yl)prop-2-en-1-amine is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article reviews the biological activity of this compound, supported by case studies, structure-activity relationship (SAR) analyses, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-(2-Methylthiazol-5-yl)prop-2-en-1-amine includes a thiazole moiety, which is known for its diverse biological activities. The thiazole ring enhances the compound's interaction with various biological targets, making it a promising candidate for further investigation.

Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, derivatives of thiazole have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and transcription processes. A study highlighted that certain thiazole derivatives demonstrated nanomolar inhibition against CDK9, leading to reduced expression of anti-apoptotic proteins and triggering apoptosis in cancer cell lines .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Target | IC50 (nM) | Mechanism |

|---|---|---|---|

| 12u | CDK9 | 3–7 | Inhibits RNA polymerase II transcription |

| 12e | Pan-CDK | <10 | Induces apoptosis in HCT-116 cells |

Enzyme Inhibition

3-(2-Methylthiazol-5-yl)prop-2-en-1-amine has also been evaluated for its enzyme inhibition properties. Studies have shown that it acts as a dual inhibitor of cholinesterase enzymes, which are important in neurotransmitter regulation. The neuroprotective effects were measured against oxidative stress in neuronal cell lines, revealing a significant reduction in inflammatory cytokines .

Table 2: Enzyme Inhibition Activity

| Compound | Enzyme Target | IC50 (μM) | Effectiveness (%) |

|---|---|---|---|

| 3e | Cholinesterase | 10 | 53% neuroprotection |

| 12d | HSET (KIFC1) | Micromolar | Induces multipolar mitosis |

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the thiazole ring significantly influence the biological activity of the compound. The presence of electron-withdrawing groups enhances potency against various targets, while specific substitutions can either increase or decrease activity depending on their nature and position.

Key Findings from SAR Studies:

- Substituents at the C5 position of the thiazole ring can enhance selectivity and potency against CDK9.

- Electron-donating groups tend to improve lipophilicity, thus affecting bioavailability and interaction with biological targets .

Case Studies

A notable case study involved the evaluation of several thiazole derivatives against human cancer cell lines. Compounds were synthesized and tested for their cytotoxic effects. Among them, certain derivatives displayed IC50 values comparable to established chemotherapeutics like doxorubicin, indicating strong potential for development as anticancer agents .

Q & A

Q. What are the common synthetic routes for 3-(2-Methylthiazol-5-yl)prop-2-en-1-amine?

The compound is typically synthesized via amide coupling reactions using thiazole-containing carboxylic acids and enamine precursors. For example, (E)-3-(methylsulfonyl)prop-2-en-1-amine derivatives are prepared by coupling 5-aryl-pyrazole-3-carboxylic acids with enamine intermediates under conditions involving EDC/HOBt/DIPEA in DMF at 25°C . Modifications to the thiazole ring (e.g., methyl substitution) can be achieved by employing 2-aminothiazol-4(5H)-one precursors in refluxing acetic acid with aldehyde derivatives .

Q. How is 3-(2-Methylthiazol-5-yl)prop-2-en-1-amine characterized structurally and chemically?

- Spectroscopy : H and C NMR are used to confirm proton environments and carbon frameworks. For instance, enamine protons resonate near δ 8.6 ppm as triplets (J = 5.9 Hz), while thiazole methyl groups appear as singlets near δ 2.5 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., [M+H]+ peaks matching calculated values within 2 ppm) .

- Purity : HPLC with >99% purity is standard, using C18 columns and acetonitrile/water gradients .

Q. What safety protocols are recommended for handling this compound?

- Waste Disposal : Separate storage of chemical waste is critical. Collaborate with certified waste management companies to avoid environmental contamination, particularly for reactive amines and sulfur-containing byproducts .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to mitigate exposure risks, as similar enamine derivatives are associated with acute toxicity .

Advanced Research Questions

Q. How can contradictions in spectroscopic and crystallographic data be resolved?

Discrepancies between NMR (solution state) and X-ray (solid state) data often arise from conformational flexibility or crystal-packing effects. Use SHELXL for crystallographic refinement to model disorder or alternative conformations . For dynamic systems, supplement with DFT calculations (e.g., Gaussian09) to compare theoretical and experimental NMR chemical shifts .

Q. What strategies optimize stereochemical control during synthesis?

- Chiral Catalysts : Employ palladium-catalyzed asymmetric allylic amination for enantioselective synthesis of enamine derivatives. For example, N-(4-methoxybenzyl)prop-2-en-1-amine was synthesized with 89% yield and 1.1:1 dr using chiral oxazolidine intermediates .

- Chromatography : Use chiral stationary phases (e.g., Chiralpak IA) to resolve diastereomers, as demonstrated in the purification of β-amidomethyl vinyl sulfones .

Q. How does the thiazole moiety influence biological activity in structure-activity relationship (SAR) studies?

The 2-methylthiazole group enhances hydrogen-bonding interactions with target proteins. In analogues like 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amine, the thiazole ring participates in π-π stacking with quinoline residues, improving antitumor activity . Replacements with oxazole or pyridine reduce potency, highlighting the thiazole’s electronic and steric specificity .

Q. What computational tools are suitable for modeling this compound’s interactions with biological targets?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes. For example, β-amidomethyl vinyl sulfones showed covalent binding to Chikungunya virus P2 cysteine via Michael addition, validated by MD simulations .

- Pharmacophore Modeling : Define essential features (e.g., enamine’s nucleophilic nitrogen, thiazole’s sulfur) using MOE or Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.